molecular formula C18H19N3O2 B11123370 ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11123370
M. Wt: 309.4 g/mol
InChI Key: LPVJAOWKUWVJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the imidazo[1,2-a]pyridine family, which is recognized for its wide range of biological activities and potential therapeutic uses .

Preparation Methods

The synthesis of ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and effectiveness in producing high yields of the target compound. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Mechanism of Action

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C18H19N3O2/c1-4-23-18(22)20-17-16(14-7-5-12(2)6-8-14)19-15-11-13(3)9-10-21(15)17/h5-11H,4H2,1-3H3,(H,20,22)

InChI Key

LPVJAOWKUWVJRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.